5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
It has been suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazole derivatives have been reported to have a wide range of medicinal and biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Modern synthetic techniques often start with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions usually involve the use of hydrazonoyl halides and arylidenemalononitrile in the presence of ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research.
Biological Studies: It exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Material Science: The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Indole Derivatives: Indole derivatives also show diverse biological activities and are structurally similar in terms of having a fused heterocyclic system.
Uniqueness
What sets 5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide apart is its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. Its potent PI3K inhibitory activity, in particular, highlights its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
5-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-3-14-7-9-17(25-14)27(23,24)22-15-8-6-13(11-12(15)2)18-21-16-5-4-10-20-19(16)26-18/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHYNLIPRBHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.